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Introduction

This document provides a comprehensive guide for the quantitative analysis of mouse Decrl
(2,4-dienoyl CoA reductase 1, mitochondrial) gene expression using Reverse Transcription
Quantitative Polymerase Chain Reaction (RT-qPCR). Decrl is an essential mitochondrial
enzyme involved in the beta-oxidation of unsaturated fatty acids. Dysregulation of its
expression has been implicated in various metabolic diseases, making it a gene of interest in
biomedical research and drug development. This protocol outlines the necessary steps from
sample preparation to data analysis for accurate and reproducible measurement of Decrl
MRNA levels.

Principle of the Method

The quantification of Decrl gene expression is achieved through a two-step RT-gPCR process.
First, total RNA is isolated from the cells or tissues of interest and reverse-transcribed into
complementary DNA (cDNA). This cDNA then serves as the template for g°PCR, where the
Decrl gene is amplified using specific primers. The amplification is monitored in real-time using
a fluorescent dye (e.g., SYBR Green), which intercalates with double-stranded DNA. The cycle
at which the fluorescence signal crosses a predetermined threshold (the quantification cycle or
Cq) is inversely proportional to the initial amount of Decrl cDNA. Relative quantification of
Decrl expression is then determined by normalizing its Cq value to that of a stably expressed
reference gene.
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Experimental Workflow

The overall workflow for measuring Decrl gene expression is depicted below.
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Figure 1. Experimental workflow for Decrl gene expression analysis.

Part I: Experimental Protocols
Protocol 1: Total RNA Extraction

High-quality, intact RNA is crucial for accurate gene expression analysis. This protocol is based
on the use of a commercial silica-membrane spin-column kit, which is a common and reliable
method.

Materials:

Tissue or cell sample

 Lysis buffer (containing a chaotropic salt and reducing agent)
o Wash buffers

* RNase-free water

o Ethanol (70% and 100%)

» RNase-free tubes and filter tips

o Homogenizer or bead mill (for tissues)

e Microcentrifuge

Procedure:

e Sample Lysis:

o For Tissues: Weigh 10-30 mg of tissue and homogenize in 350-600 uL of lysis buffer.

o For Cultured Cells: Pellet cells by centrifugation and add 350-600 pL of lysis buffer to the
cell pellet (up to 5 x 1076 cells). Vortex to lyse.
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Homogenate Clarification: Centrifuge the lysate for 5 minutes at full speed to pellet any
insoluble material.

Ethanol Addition: Transfer the supernatant to a new RNase-free tube and add 1 volume of
70% ethanol. Mix well by pipetting.

RNA Binding: Transfer the sample to a spin column placed in a collection tube. Centrifuge for
30 seconds at = 8000 x g. Discard the flow-through.

Washing:

o Add 700 pL of the first wash buffer to the column and centrifuge for 30 seconds. Discard
the flow-through.

o Add 500 pL of the second wash buffer (containing ethanol) to the column and centrifuge
for 2 minutes to dry the membrane.

RNA Elution: Place the spin column in a new RNase-free collection tube. Add 30-50 pL of
RNase-free water directly to the center of the membrane. Incubate at room temperature for 1
minute, then centrifuge for 1 minute at > 8000 x g to elute the RNA.

Storage: Store the eluted RNA at -80°C.

Protocol 2: RNA Quality and Quantity Assessment

Materials:

e Spectrophotometer (e.g., NanoDrop)

o Agarose gel electrophoresis system (optional, for integrity check)
o Bioanalyzer (optional, for RIN assessment)

Procedure:

e Concentration and Purity: Measure the absorbance of the RNA sample at 260 nm and 280
nm.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o An A260/A280 ratio of ~2.0 is indicative of pure RNA.
o The RNA concentration (ug/mL) is calculated as A260 * 40.
 Integrity:

o (Optional) Run the RNA on a 1% denaturing agarose gel. Two distinct bands
corresponding to the 28S and 18S ribosomal RNA should be visible.

o (Recommended) Use a bioanalyzer to determine the RNA Integrity Number (RIN). A RIN
value = 7 is recommended for qPCR.

Protocol 3: cDNA Synthesis (Reverse Transcription)

This protocol uses a commercial cDNA synthesis kit with a mix of random hexamers and
oligo(dT) primers.

Materials:

Total RNA sample (up to 1 pg)

cDNA synthesis kit (containing reverse transcriptase, reaction buffer, dANTPs, and primers)

RNase-free water

Thermal cycler
Procedure:

o Reaction Setup: On ice, prepare the following reaction mix in an RNase-free PCR tube.
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Component Volume (pL) Final Concentration
Total RNA variable uptolpug

5X Reaction Buffer 4 1X

dNTP Mix (10 mM each) 1 0.5 mM

Reverse Transcriptase 1

Primer Mix 1

RNase-free Water to 20 pL

Total Volume 20

 Incubation: Gently mix the components, briefly centrifuge, and place in a thermal cycler
programmed as follows:

Step Temperature (°C) Duration (minutes)
Primer Annealing 25 10

Reverse Transcription 50-55 30-60

Inactivation 85 5

o Storage: The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA
1:5 or 1:10 with nuclease-free water before use in qPCR.

Protocol 4: Quantitative PCR (qPCR)

This protocol uses SYBR Green-based detection.
Materials:

e Diluted cDNA template

e 2X SYBR Green gPCR Master Mix

o Forward and Reverse Primers for Decrl and a reference gene (10 uM stocks)
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¢ Nuclease-free water

» (PCR plate and optical seals

e Real-time PCR detection system

Primer Sequences: The following are validated primer sequences for mouse Decrl and

recommended reference genes.

Forward Primer (5'

Reverse Primer (5'

Gene Name Reference
to 3) to 3)
CCAGTGTGTGATAG TCAGGATCTCGAAC

Decrl OriGene Technologies
CCAGCAGA ATCACACCG
AGGTCGGTGTGAAC TGTAGACCATGTAG )

Gapdh Multiple Sources
GGATTTG TTGAGGTCA
GGCTGTATTCCCCT CCAGTTGGTAACAA _

Actb Multiple Sources
CCATCG TGCCATGT

Procedure:

o Reaction Setup: On ice, prepare a master mix for each gene to be analyzed. For a single 20

ML reaction:
Component Volume (pL) Final Concentration
2X SYBR Green gPCR Master
Mix 10 1X
Forward Primer (10 uM) 0.5 250 nM
Reverse Primer (10 uM) 0.5 250 nM
Nuclease-free Water 4 -
Diluted cDNA Template 5 -
Total Volume 20
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o Plate Setup: Dispense the master mix into the wells of a gPCR plate. Add the cDNA template

to the appropriate wells. Include no-template controls (NTC) for each primer set by adding

water instead of cDNA.

e gPCR Run: Seal the plate, briefly centrifuge, and place it in the real-time PCR instrument.

Run the following thermal cycling program:

Temperature .
Stage Step . Duration Cycles
(°C)
Enzyme Initial )
o ) 95 10 minutes 1
Activation Denaturation
Amplification Denaturation 95 15 seconds 40
Annealing/Exten )
] 60 1 minute
sion
Melt Curve (Instrument (Stepwise
) 65 to 95 _ 1
Analysis Default) increase)

Part Il: Data Analysis

Relative quantification of Decrl gene expression will be performed using the Comparative Cq

(AACq) method.[1][2][3] This method normalizes the expression of the target gene (Decrl) to a

reference gene and compares the normalized expression in a test sample to a control sample.

Data Analysis Workflow
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(Normalization)
ACq = Cq(Decrl) - Cq(Ref)

Step 2: Average Control ACq

Step 3: Calculate AACq
(Comparison to Control)
AACq = ACq(Test) - Avg(ACq(Control))

Step 4: Calculate Fold Change
2\(-AACq)
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Figure 2. Data analysis workflow using the AACq method.
Step-by-Step Calculation:

+ Normalization to Reference Gene (ACq): For each sample (both control and treated),
calculate the difference between the Cq value of Decrl and the Cq value of the reference
gene (e.g., Gapdh).

o ACq = Cq(Decrl) - Cq(Reference Gene)

« Calculate the Average ACq for the Control Group: Average the ACq values for all biological
replicates in the control group.

o Average ACq (Control)
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o Calculate AACq: For each sample, subtract the average ACq of the control group from its
individual ACq value.

o AACq = ACq (Sample) - Average ACq (Control)

o Calculate Fold Change: The fold change in gene expression of the test sample relative to the
control sample is calculated as:

o Fold Change = 2-AACq

Data Presentation: The final fold change data should be presented in a clear and organized
table, including measures of variability (e.g., standard deviation or standard error of the mean)
for the biological replicates.

Mean Fold Change in L
Sample Group . Standard Deviation
Decrl Expression

Control 1.0 0.0

Treatment 1 Calculated Value Calculated Value

Treatment 2 Calculated Value Calculated Value
Conclusion

This application note provides a detailed and robust protocol for measuring the relative gene
expression of mouse Decrl using RT-gPCR. By following these guidelines for RNA extraction,
cDNA synthesis, qPCR, and data analysis, researchers can obtain accurate and reproducible
results, facilitating the investigation of Decrl's role in health and disease. Adherence to good
laboratory practices for gPCR, including the use of appropriate controls and replicates, is
essential for generating high-quality data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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